N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring a 4-chlorobenzyl group at the N1-position and a methyl group at the N1-position of the pyrazole ring.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14) |
InChI Key |
UBBUUEBCGXDFNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Strategy
The most prevalent method involves nucleophilic substitution reactions where a suitable pyrazole derivative reacts with a chlorobenzyl halide, typically 4-chlorobenzyl chloride , in the presence of a base. This approach is supported by multiple sources, including BenchChem and VulcanChem, which describe the reaction as:
$$
\text{1-Methyl-1H-pyrazol-3-amine} + \text{4-Chlorobenzyl chloride} \xrightarrow{\text{Base}} \text{N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine}
$$
Reaction conditions generally involve:
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Reflux conditions (~80-120°C)
- Time: 12-24 hours
The reaction proceeds via nucleophilic attack of the amino group on the chlorobenzyl chloride, forming the N-alkylated pyrazole.
Alternative Synthetic Routes
Recent literature suggests the use of click chemistry approaches, such as the cycloaddition of azides and alkynes, to generate pyrazole derivatives, followed by functionalization. For example, a 2022 study describes the synthesis of pyrazoles via cycloaddition of N-isocyanoiminotriphenylphosphorane in the presence of silver catalysts, which can be tailored to incorporate chlorophenyl groups (MDPI, 2022).
Additionally, thioamide-based synthesis pathways involve the formation of pyrazolin derivatives, which can be oxidized or further functionalized to yield the target compound.
Reaction Optimization and Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Base | K₂CO₃, NaH, Cs₂CO₃ | Ensures deprotonation of amino groups, facilitating nucleophilic attack |
| Solvent | DMF, DMSO | High polarity solvents favor SN2 reactions |
| Temperature | 80–120°C | Elevated temperatures increase reaction rates but require control to prevent side reactions |
| Reaction Time | 12–24 hours | Longer times improve yield but may promote decomposition |
Optimization strategies include:
- Using microwave-assisted synthesis to reduce reaction times
- Employing phase-transfer catalysts for better regioselectivity
- Adjusting stoichiometry to minimize side products
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors are employed to enhance safety, control, and yield. Purification techniques such as column chromatography or recrystallization from ethanol or acetonitrile are standard. Industrial processes may incorporate solvent recycling and catalyst recovery to improve sustainability.
Structural Characterization and Analytical Data
Proper verification of the synthesized compound involves several analytical techniques:
| Technique | Purpose | Typical Data |
|---|---|---|
| NMR Spectroscopy | Confirm substitution pattern | Methyl group at δ 2.3–2.5 ppm; aromatic protons at δ 7.3–7.5 ppm |
| Mass Spectrometry | Confirm molecular weight | [M+H]+ peak at m/z 236.05 (for C₁₀H₁₀ClN₃) |
| IR Spectroscopy | Functional group analysis | N-H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹) |
| X-ray Crystallography | 3D structure confirmation | Bond angles and torsion angles consistent with the proposed structure |
Discrepancies such as polymorphism or solvent inclusion can be mitigated through controlled crystallization conditions.
Summary of Key Data
| Parameter | Data | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃ | ,, |
| Molecular Weight | ~221.68 g/mol | ,, |
| Reaction Conditions | Reflux in DMF with K₂CO₃ | , |
| Yield | Typically 60–80% | Literature reports |
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
a. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- Properties: Molecular formula C10H10ClN3 (MW: 207.66 g/mol).
- Applications : Used in materials science and medicinal chemistry due to its compact structure .
b. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine
- Structure : Features a trifluoromethyl (-CF3) group at position 3 and a 4-chlorophenyl group at position 3.
- Properties : The electron-withdrawing CF3 group enhances metabolic stability and influences electronic distribution, as confirmed by X-ray crystallography .
- Research Findings : The trifluoromethyl group increases lipophilicity (logP ~2.8), making it suitable for targeting hydrophobic enzyme active sites .
c. N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
- Structure : Chlorophenyl group is in the ortho position (2-chloro) instead of para.
- Properties: Molecular formula C11H12ClN3 (MW: 221.68 g/mol).
Halogen and Functional Group Variations
a. 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
- Structure : Incorporates both chlorine and fluorine on the benzyl aromatic ring (positions 4 and 3).
- Properties : Molecular formula C10H9ClFN3 (MW: 225.65 g/mol). Fluorine enhances electronegativity and bioavailability, as seen in pharmacokinetic studies of similar fluorinated pyrazoles .
b. 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
Heterocyclic and Linker Modifications
a. 1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine
- Structure: Bromine substituents (2,4-dibromo) replace chlorine, and the amino group is at position 4.
- Synthesis : Prepared via multi-step reactions involving nitro group reduction and alkylation (). Bromine’s larger atomic radius increases molecular weight (MW: 316.0 g/mol) and polarizability .
b. N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine | C11H12ClN3 | 221.68 | 4-Cl-benzyl, N1-methyl | Amine at position 3; moderate logP |
| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | C10H10ClN3 | 207.66 | 4-Cl-phenyl, N1-methyl | Compact structure; lacks benzyl spacer |
| 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine | C11H9ClF3N3 | 275.66 | 4-Cl-phenyl, CF3 at C3 | High lipophilicity (logP ~2.8) |
| 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine | C10H9ClFN3 | 225.65 | 4-Cl, 3-F-benzyl | Enhanced electronegativity |
Biological Activity
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine, also known as 1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrazole ring system, contributing to its potential therapeutic applications.
- Chemical Formula: C₁₀H₁₀ClN₃
- Molecular Weight: 207.66 g/mol
- IUPAC Name: 1-[(4-chlorophenyl)methyl]pyrazol-3-amine
- PubChem CID: 673690
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies demonstrate that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and non-small cell lung cancer (NCI-H23) with IC₅₀ values lower than 10 µM . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC₅₀ Value (µM) | Mechanism |
|---|---|---|
| HeLa | <10 | Apoptosis induction |
| NCI-H23 | <10 | Cell cycle arrest (G2/M phase) |
| HCT-15 (Colon Cancer) | 4.22 | Inhibition of Bcl-2 expression |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies show that certain derivatives exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for the most active derivatives was reported as low as 0.22 μg/mL, indicating strong potential for clinical applications in treating bacterial infections .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokine release, particularly TNFα, which plays a crucial role in inflammatory responses . This suggests that this compound may be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the chlorophenyl group enhances the compound's lipophilicity and interaction with biological targets, while modifications to the pyrazole ring can lead to variations in potency and selectivity against different cellular pathways .
Case Studies
Several case studies have highlighted the compound's potential:
- Antitumor Efficacy : In a study by Xia et al., a related pyrazole derivative demonstrated significant antitumor activity with an IC₅₀ of 49.85 µM, showcasing its potential for further development into cancer therapeutics .
- Antimicrobial Evaluation : A comparative study on various pyrazole derivatives found that those containing the chlorophenyl moiety exhibited enhanced antimicrobial efficacy, making them suitable candidates for drug development against resistant bacterial strains .
Q & A
Q. Advanced Research Focus
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures. For example, bond angles and torsion angles in related pyrazole derivatives (e.g., 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine) were determined with R factors <0.05 . Discrepancies may arise from polymorphism or solvent inclusion during crystallization.
What strategies are effective for analyzing the purity and stability of this compound under varying conditions?
Q. Basic Research Focus
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1N HCl/NaOH, HO) to identify degradation products via LC-MS/MS. Stability contradictions may arise from trace metal impurities or photolytic sensitivity.
How can researchers design bioactivity assays for this compound, and what pharmacological targets are plausible?
Q. Basic Research Focus
Q. Advanced Research Focus
- Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding modes with targets like 5-lipoxygenase or cyclooxygenase-2. Discrepancies in activity data may stem from assay variability (e.g., cell line selection, incubation times).
How should crystallographic data contradictions (e.g., bond length variations) be resolved for this compound?
Q. Advanced Research Focus
- Refinement Protocols : Use SHELXL with anisotropic displacement parameters to model thermal motion accurately. For example, C–C bond lengths in aromatic systems should fall within 1.38–1.42 Å; deviations >0.02 Å may indicate overfitting .
- Twinned Data Analysis : Employ twin refinement (e.g., BASF parameter in SHELXL) for crystals with non-merohedral twinning, common in chlorophenyl derivatives .
What computational tools are suitable for predicting the physicochemical properties of this compound?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (∼2.8), solubility (∼0.1 mg/mL), and blood-brain barrier permeability.
- Electrostatic Potential Mapping : Gaussian09 with B3LYP/6-31G* basis sets to visualize charge distribution and nucleophilic/electrophilic sites.
How can researchers address low yields in large-scale synthesis of this compound?
Q. Advanced Research Focus
- Process Chemistry Optimization : Switch from batch to continuous flow reactors to enhance heat/mass transfer.
- Catalyst Recycling : Immobilize copper catalysts on silica or magnetic nanoparticles to reduce metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
